molecular formula C14H23NO5S B12188827 Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine

Cat. No.: B12188827
M. Wt: 317.40 g/mol
InChI Key: DAYIZPFUYOLSFU-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C14H23NO5S It is a sulfonamide derivative characterized by the presence of two hydroxyethyl groups and a butoxyphenyl group attached to a sulfonyl amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine typically involves the reaction of 4-butoxybenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Stainless steel reactors with temperature and pressure control

    Purification: Crystallization or distillation to obtain the pure compound

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride

Major Products

    Oxidation: Formation of bis(2-formylethyl)[(4-butoxyphenyl)sulfonyl]amine or bis(2-carboxyethyl)[(4-butoxyphenyl)sulfonyl]amine

    Reduction: Formation of bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfide]amine

    Substitution: Formation of bis(2-hydroxyethyl)[(4-alkylphenyl)sulfonyl]amine or bis(2-hydroxyethyl)[(4-arylphenyl)sulfonyl]amine

Scientific Research Applications

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)sulfone
  • Bis(2-hydroxyethyl)terephthalate
  • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid

Uniqueness

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine is unique due to the presence of the butoxyphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity.

Biological Activity

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine (BHEBPSA) is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

BHEBPSA is characterized by the presence of two hydroxyethyl groups and a butoxyphenyl sulfonyl moiety. Its chemical formula is C14_{14}H21_{21}N1_{1}O4_{4}S, and it features a sulfonamide functional group which is known for its biological activity.

The biological activity of BHEBPSA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors. BHEBPSA may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated.
  • Interaction with Receptors : The structural components of BHEBPSA suggest potential interactions with various receptors, including those involved in inflammation and cancer pathways.

Cytotoxicity Studies

Cytotoxicity assays were performed on several cancer cell lines to evaluate the effectiveness of BHEBPSA. The results indicated:

Cell LineIC50_{50} Value (µM)Remarks
MCF-725Moderate cytotoxicity
PC-330Comparable to standard drugs
WRL-6840Lower sensitivity

These findings suggest that BHEBPSA exhibits moderate cytotoxic effects, particularly against breast (MCF-7) and prostate (PC-3) cancer cell lines.

Mechanistic Studies

Further mechanistic studies indicated that BHEBPSA induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis.

Case Studies

  • Case Study on Breast Cancer : A recent study evaluated the effects of BHEBPSA on MCF-7 cells. The compound was shown to significantly reduce cell viability in a dose-dependent manner. The study also reported that BHEBPSA treatment led to increased levels of pro-apoptotic proteins, confirming its role as an apoptosis inducer.
  • Case Study on Prostate Cancer : In another study involving PC-3 cells, BHEBPSA demonstrated the ability to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention.

Toxicological Profile

Preliminary toxicological assessments indicate that BHEBPSA has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term safety.

Properties

Molecular Formula

C14H23NO5S

Molecular Weight

317.40 g/mol

IUPAC Name

4-butoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C14H23NO5S/c1-2-3-12-20-13-4-6-14(7-5-13)21(18,19)15(8-10-16)9-11-17/h4-7,16-17H,2-3,8-12H2,1H3

InChI Key

DAYIZPFUYOLSFU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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